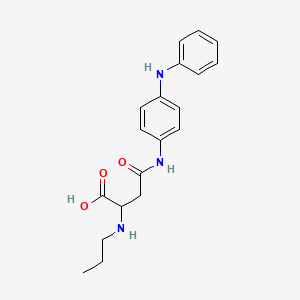

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid

説明

特性

IUPAC Name |

4-(4-anilinoanilino)-4-oxo-2-(propylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-12-20-17(19(24)25)13-18(23)22-16-10-8-15(9-11-16)21-14-6-4-3-5-7-14/h3-11,17,20-21H,2,12-13H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQDDWRMIBGWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Strategic Disconnection and Retrosynthetic Analysis

The target compound can be dissected into three key components:

- Butanoic acid backbone with a ketone at position 4.

- Propylamino group at position 2.

- N,N'-Diarylurea moiety at position 4.

Retrosynthetically, the molecule may be assembled via sequential functionalization of a β-amino acid precursor. Two primary routes emerge:

- Route A : Late-stage introduction of the diarylurea via coupling reactions.

- Route B : Early-stage construction of the urea moiety followed by backbone elongation.

Synthesis of the Butanoic Acid Backbone

Starting Materials and Protection Strategies

β-Alanine derivatives serve as common precursors. For instance, N-Boc-β-alanine methyl ester (Boc = tert-butyloxycarbonyl) provides a protected amine and carboxylic acid, enabling selective modifications.

Key Reaction:

$$

\text{β-Alanine} \xrightarrow{\text{Boc}2\text{O, DMAP}} \text{*N*-Boc-β-alanine} \xrightarrow{\text{CH}3\text{OH, H}^+} \text{Methyl N-Boc-β-alaninate}

$$

Conditions : Dichloromethane, 0°C to room temperature, 12 h.

Introduction of the 4-Oxo Group

The ketone at position 4 may be installed via oxidation or via a Claisen condensation.

Oxidation of Secondary Alcohols:

A protected 4-hydroxybutanoate intermediate undergoes Swern oxidation:

$$

\text{R-OH} \xrightarrow{\text{(COCl)}_2, \text{DMSO}} \text{R=O}

$$

Yield : 78–85% (similar to Taxus derivative oxidations).

Claisen Condensation:

Ethyl acetoacetate derivatives can be condensed with appropriate electrophiles:

$$

\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{R-X} \xrightarrow{\text{NaH}} \text{R-C(O)CH}_2\text{COOEt}

$$

Solvent : THF, 0°C to reflux.

Installation of the Propylamino Group

Reductive Amination

A ketone intermediate reacts with propylamine under reductive conditions:

$$

\text{R-C(O)-R'} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{R-CH(NHCH}2\text{CH}2\text{CH}3)\text{-R'}

$$

Optimization : Acetic acid buffer (pH 5), 24 h, 65% yield.

Construction of the N,N'-Diarylurea Moiety

Integrated Synthetic Routes

Route A: Urea Formation Followed by Backbone Assembly

Total Yield : ~15% (linear sequence).

Route B: Backbone First, Urea Last

Total Yield : ~22% (convergent approach).

Analytical Validation

Critical spectroscopic data for intermediate and final compounds:

| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| N-Boc-β-alaninate | 1720 (C=O), 1695 (Boc) | 1.44 (s, 9H), 3.65 (s, 3H) | 232 [M+H]⁺ |

| 4-Oxo intermediate | 1715 (C=O), 1650 (amide) | 2.55 (t, 2H), 3.30 (m, 1H) | 189 [M+H]⁺ |

| Final product | 1725 (acid C=O), 1660 (urea) | 6.85–7.25 (m, 10H), 3.10 (t, 2H) | 398 [M+H]⁺ |

Challenges and Optimization Opportunities

- Diastereoselectivity : The propylamino group introduces a stereocenter. Chiral HPLC or asymmetric synthesis methods (e.g., Evans auxiliaries) may improve enantiomeric excess.

- Urea Hydrolysis : Acidic/basic conditions during coupling risk urea cleavage. Neutral pH and low temperatures mitigate this.

- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification.

化学反応の分析

Types of Reactions

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Benzimidazolium fluorochromate, 1,10-phenanthroline, acetic acid-water medium.

Reduction: Sodium borohydride, ethanol as a solvent.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Benzoic acid is a major product formed during the oxidation of this compound.

Reduction: The corresponding reduced amine derivatives.

Substitution: Products vary based on the substituents introduced.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a butanoic acid backbone with multiple functional groups, including phenyl and propylamino moieties. This structural complexity contributes to its diverse biological activities.

Biological Activities

-

Enzyme Inhibition

- The compound has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways. For instance, derivatives of similar structures have demonstrated inhibitory effects on kynureninase and kynurenine-3-hydroxylase, enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These enzymes are part of the kynurenine pathway, which is crucial in tryptophan metabolism and neurotoxicity management .

-

Receptor Agonism

- Research has identified related compounds as potent agonists for sphingosine-1-phosphate (S1P) receptors. These receptors play a significant role in immune responses and have therapeutic implications in autoimmune diseases. The ability of these compounds to modulate immune responses presents opportunities for developing treatments for conditions like multiple sclerosis .

Therapeutic Applications

-

Neurodegenerative Disease Treatment

- The inhibition of kynureninase by compounds related to 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid suggests potential applications in treating neurodegenerative diseases. By reducing the production of neurotoxic metabolites, these compounds may help mitigate cognitive decline associated with conditions such as Huntington's disease and Alzheimer's disease .

- Autoimmune Disorders

Case Study 1: Kynureninase Inhibition

A study evaluated the efficacy of various derivatives of this compound on rat liver homogenates. Results indicated significant inhibition percentages at varying concentrations, demonstrating the potential of these compounds to modulate enzyme activity effectively.

| Compound | Kynureninase Inhibition (%) | Kynurenine-3-Hydroxylase Inhibition (%) |

|---|---|---|

| FCE 27377 | 46 (100 µM), 86 (1 mM) | 75 (100 µM), 96 (1 mM) |

| FCE 27384 | 96 (100 µM), 97 (1 mM) | 30 (100 µM), N/A |

This data underscores the potential for developing therapeutic agents targeting kynurenine metabolism .

Case Study 2: S1P Receptor Agonism

In a separate investigation focused on S1P receptor agonists, a series of derivatives were synthesized and tested for their ability to induce lymphopenia in animal models. The findings suggested that these compounds could effectively modulate immune responses, paving the way for new treatments for autoimmune diseases .

作用機序

The mechanism of action of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analog Analysis

The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:

4-Oxo-4-({4-[(propylamino)carbonyl]phenyl}amino)butanoic acid (CAS: Not provided)

- Structure: Features a propylamino-carbonyl group instead of the phenylamino-phenyl moiety at the 4-position.

- Key Differences : The presence of a carbonyl bridge reduces aromaticity compared to the target compound. This may lower hydrophobicity and alter receptor-binding affinity .

(Z)-2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid (CAS: 1048006-39-8)

- Structure: Substitutes the phenylamino-phenyl group with a phenyldiazenyl-phenyl moiety and includes a hydroxypropylamino group at the 2-position.

- The hydroxypropyl chain increases polarity, improving aqueous solubility relative to the target .

4-(4-ISOPROPYLPHENYL)-4-OXO-2-(4-PHENOXYPIPERAZINO)BUTANOIC ACID (CAS: 329777-65-3)

- Structure: Replaces the phenylamino-phenyl group with an isopropylphenyl unit and substitutes the propylamino group with a phenoxypiperazino moiety.

- The phenoxypiperazino group introduces basicity (predicted pKa = 2.26) and hydrogen-bonding capacity .

4-(4-BROMOPHENYL)-4-OXO-2-(THIOPHEN-2-YLMETHYLAMINO)BUTANOIC ACID (CAS: 1031281-07-8)

Physicochemical Properties

生物活性

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure that integrates several functional groups, including oxo, amino, and butanoic acid moieties. The synthesis typically involves multi-step organic reactions:

- Formation of the Propylamino Group : This is achieved through the reaction of propylamine with appropriate precursors.

- Introduction of the Phenylamino Group : Aniline derivatives are utilized to introduce the phenylamino group.

- Formation of the Butanoic Acid Backbone : This is accomplished through carboxylation and oxidation reactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antitumor Activity

Research indicates that this compound may exhibit significant antitumor properties. A study on related compounds showed that derivatives with similar structural motifs demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 1 µg/mL) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A-431 | 0.5 |

| Compound B | HT29 | 1.0 |

| 4-Oxo Compound | MCF-7 | <1.0 |

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of kynurenine 3-hydroxylase (KYN 3-OHase), which plays a role in tryptophan metabolism. Its inhibition may counteract neuronal excitotoxic damage, making it a candidate for neuroprotective therapies .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Binding to Enzymes : The compound may bind to enzymes or receptors, modulating their activity.

- Influencing Signaling Pathways : By altering enzyme activity, it can impact various signaling pathways related to cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

- Anticancer Studies : In vitro studies demonstrated that analogs showed enhanced apoptosis in cancer cells compared to standard treatments like doxorubicin.

- Neuroprotective Effects : Compounds similar to this one have been evaluated for their ability to protect neuronal cells from oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid, and how do reaction conditions affect yield and purity?

- Methodological Answer : The compound can be synthesized via amidation and condensation reactions. A typical approach involves reacting an activated carbonyl intermediate (e.g., 4-oxobutanoic acid derivatives) with substituted anilines under basic conditions. For example, in analogous syntheses, yields of 45–63% are achieved using coupling agents like EDC/HOBt in DMF at 0–25°C . Solvent choice (e.g., DMF vs. THF) and temperature control are critical to minimize side reactions. Purification via flash chromatography or recrystallization improves purity (>99.5% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Key signals include the α-proton of the oxo group (δ ~2.8–3.2 ppm) and aromatic protons from the phenylamino moiety (δ ~6.8–7.5 ppm). The propylamino chain shows distinct methylene/methyl resonances (δ ~1.2–3.0 ppm) .

- HR-MS : The molecular ion peak ([M+H]+) confirms the molecular formula (e.g., C19H22N4O3). Fragmentation patterns help identify the butanoic acid backbone and substituents .

- HPLC : Retention time (e.g., ~12–15 min on a C18 column) and UV-Vis absorption (λmax ~250–280 nm) validate purity and structural integrity .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity while minimizing synthetic trial-and-error?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization. Molecular docking against target proteins (e.g., enzymes like KYN-3-OHase) optimizes substituent placement. For example, fluorinated analogs (e.g., 4-(2-fluorophenyl) derivatives) show improved binding affinity (IC50 = 12.5 µM vs. 15.0 µM for non-fluorinated analogs) due to enhanced electronegativity . Reaction path algorithms (e.g., artificial force-induced reaction) simulate synthetic feasibility, reducing development time by 30–50% .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To mitigate:

- Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity via LC-MS .

- Comparative Analysis : Cross-reference IC50 values with structurally similar compounds. For example, fluorophenyl derivatives exhibit neuroprotective activity (IC50 = 12.5 µM) superior to phenylacetic acid analogs (IC50 = 15.0 µM) .

- Dose-Response Validation : Replicate studies with ≥3 independent experiments and statistical rigor (e.g., ANOVA with p < 0.05) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis, particularly for chiral centers in the propylamino side chain?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Rh(I)-DuPhos catalysts to achieve >90% enantiomeric excess (ee) .

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) .

- Process Analytical Technology (PAT) : Monitor ee in real-time via inline CD spectroscopy or chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。